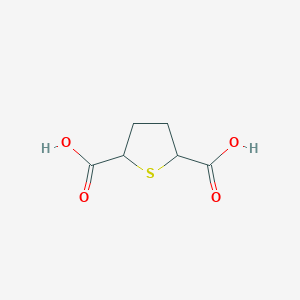

Thiolane-2,5-dicarboxylic acid

Description

The exact mass of the compound Thiolane-2,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiolane-2,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiolane-2,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311536 | |

| Record name | Thiophane-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-22-7 | |

| Record name | NSC243797 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophane-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Thiolane-2,5-dicarboxylic Acid: Core Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of Thiolane-2,5-dicarboxylic acid (also known as Tetrahydrothiophene-2,5-dicarboxylic acid), a saturated heterocyclic compound of increasing interest in materials science and synthetic chemistry. This document delineates its fundamental properties, stereochemical considerations, synthesis protocols, and established applications. A key objective is to distinguish this molecule from its well-documented unsaturated analog, thiophene-2,5-dicarboxylic acid, and to provide researchers, scientists, and drug development professionals with a comprehensive resource for its study and application.

Introduction: A Tale of Two Rings

In the field of heterocyclic chemistry, precision in nomenclature is paramount. Thiolane-2,5-dicarboxylic acid is the saturated derivative of thiophene-2,5-dicarboxylic acid. The absence of the aromatic ring in the thiolane structure imparts significant conformational flexibility and fundamentally alters its electronic properties, reactivity, and potential applications. While the thiophene analog is a rigid, planar molecule widely used in conductive polymers and fluorescent agents, the thiolane derivative offers a three-dimensional scaffold.[1][2][3][4] Its primary utility, as currently established, lies in its role as a flexible linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs).[5] This guide will focus exclusively on the saturated thiolane derivative.

Molecular Structure and Core Properties

Chemical Identity

Thiolane-2,5-dicarboxylic acid is a five-membered sulfur-containing heterocycle bearing two carboxylic acid functional groups at the C2 and C5 positions.[6]

Physicochemical Data

The fundamental properties of Thiolane-2,5-dicarboxylic acid are summarized below. Experimental values for properties like melting point can vary depending on the isomeric composition of the sample.

| Property | Value | Source |

| IUPAC Name | thiolane-2,5-dicarboxylic acid | PubChem [6] |

| Synonyms | Tetrahydrothiophene-2,5-dicarboxylic acid | PubChem,[6] Sigma-Aldrich [7] |

| CAS Number | 17773-22-7 | PubChem,[6] Sigma-Aldrich [7] |

| Molecular Formula | C₆H₈O₄S | PubChem,[6] Sigma-Aldrich [7] |

| Molecular Weight | 176.19 g/mol | PubChem,[6] Sigma-Aldrich [7] |

| XLogP3 | 0.6 | PubChem [6] |

| Hydrogen Bond Donors | 2 | PubChem [6] |

| Hydrogen Bond Acceptors | 5 | PubChem [6] |

| Form | Solid | - |

Synthesis and Manufacturing

The synthesis of Thiolane-2,5-dicarboxylic acid is not as widely documented as its thiophene counterpart. However, patent literature outlines a viable industrial method proceeding through a diester intermediate. [8][9]An alternative conceptual approach is the direct hydrogenation of the corresponding thiophene derivative.

Primary Synthesis Route: Cyclization of Adipic Acid Derivatives

The most detailed synthetic method involves the reaction of an α,α'-dihaloadipic acid diester with an inorganic sulfide, such as sodium sulfide, to form the thiolane ring. [9]The subsequent hydrolysis of the ester yields the final dicarboxylic acid.

Experimental Protocol (Exemplary):

-

Reaction Setup: Charge a reactor with an α,α'-dibromoadipic acid dimethyl ester and a water-immiscible organic solvent (e.g., chlorobenzene). [8][9]2. Cyclization: Prepare an aqueous solution of sodium sulfide. Add this solution dropwise to the reactor at 40–50 °C over one hour with vigorous stirring. [9]3. Reaction Monitoring: Maintain the temperature and stirring for an additional two hours to ensure the reaction goes to completion. [9]4. Workup & Isolation: Separate the organic layer. Wash with water, dry the organic phase, and remove the solvent by distillation under reduced pressure to yield the crude Thiolane-2,5-dicarboxylic acid dimethyl ester. [9]5. Hydrolysis: Subject the crude ester to standard acid or base-catalyzed hydrolysis conditions to cleave the ester groups.

-

Purification: Acidify the reaction mixture to precipitate the dicarboxylic acid, which can then be collected by filtration and purified further by recrystallization.

Causality Note: The use of a two-phase system is crucial for managing the reaction exotherm and facilitating the reaction between the organic-soluble adipic ester and the water-soluble sulfide salt at the phase interface.

Alternative Route: Catalytic Hydrogenation

Conceptually, Thiolane-2,5-dicarboxylic acid can be synthesized by the catalytic hydrogenation of thiophene-2,5-dicarboxylic acid. This process involves saturating the aromatic thiophene ring.

-

Process: The reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or hydrogen tungsten bronze, under a hydrogen atmosphere. [10][11]* Challenges: Thiophene compounds are known catalyst poisons, which can make this route challenging and may require specialized catalysts or reaction conditions to achieve high yields without deactivating the catalyst. [11]The formation of tetrahydrothiophene from thiophene has been shown to be kinetically and thermochemically favorable. [10][12]

Spectroscopic and Analytical Profile (Predictive)

Due to a lack of publicly available experimental spectra for Thiolane-2,5-dicarboxylic acid, this section describes the expected analytical signatures based on fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid (–COOH): A very broad singlet is expected far downfield, typically >10 ppm. Its position is highly dependent on concentration and solvent.

-

Ring Protons (C2-H, C5-H): These methine protons, adjacent to both sulfur and a carboxyl group, would appear as multiplets, likely in the 3.5-4.5 ppm range. In the trans isomer, these protons are chemically equivalent, while in the cis isomer, they are also equivalent due to the meso symmetry.

-

Ring Protons (C3-H₂, C4-H₂): These methylene protons would appear as complex multiplets further upfield, likely in the 2.0-3.0 ppm range. The exact appearance would be highly dependent on the ring conformation and the cis/trans geometry.

-

-

¹³C NMR:

-

Carbonyl Carbon (–C=O): A signal in the 170–185 ppm region is characteristic of carboxylic acids. [13] * Ring Carbons (C2, C5): These carbons, bonded to sulfur, are expected in the 40–60 ppm range.

-

Ring Carbons (C3, C4): These methylene carbons should appear further upfield, likely between 25–40 ppm.

-

Symmetry Note: The cis (meso) and trans (racemic) isomers would both show only three signals in the ¹³C NMR spectrum due to symmetry (C=O, C2/C5, C3/C4).

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the carboxylic acid functional groups:

-

O–H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700–1725 cm⁻¹ for the hydrogen-bonded dimer, which is the typical state for solid carboxylic acids.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z = 176).

-

Fragmentation: Common fragmentation patterns would include the loss of water (H₂O, m/z = 158), the carboxyl group (–COOH, m/z = 131), and cleavage of the ring structure.

Applications and Areas of Research

While research into Thiolane-2,5-dicarboxylic acid is less extensive than its aromatic analog, it has a defined and important application in materials science.

Established Application: Linker for Metal-Organic Frameworks (MOFs)

The primary documented use of Thiolane-2,5-dicarboxylic acid is as an organic linker or coupling agent in the synthesis of MOFs. [5]

-

Functionality: The two carboxylate groups can coordinate with metal ions or clusters to form extended, porous, three-dimensional structures.

-

Advantage of Flexibility: Unlike rigid linkers like thiophene-2,5-dicarboxylic acid, the conformational flexibility of the thiolane ring can lead to novel network topologies and dynamic framework behaviors, such as "gate-opening" or "breathing" effects in response to guest molecules. The thioether group can also offer a soft coordination site for specific metal ions.

Potential Applications (Exploratory)

Based on its structure, Thiolane-2,5-dicarboxylic acid holds potential in other fields:

-

Specialty Polymers: It can serve as a monomer for the synthesis of specialty polyesters or polyamides. The incorporation of the thioether in the polymer backbone could enhance properties like refractive index, thermal stability, or affinity for heavy metals.

-

Medicinal Chemistry: The thiolane ring provides a constrained, non-planar scaffold that could be valuable in drug design to orient functional groups in specific three-dimensional arrangements for interaction with biological targets.

Safety and Handling

No specific material safety data sheet (SDS) for Thiolane-2,5-dicarboxylic acid is widely available. Therefore, it must be handled with the precautions appropriate for a novel laboratory chemical and a solid dicarboxylic acid. The hazards are anticipated to be similar to those of its unsaturated analog, thiophene-2,5-dicarboxylic acid.

-

General Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [12]* Handling Precautions:

-

Wash hands thoroughly after handling.

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area or outdoors. Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

In case of skin contact, wash with plenty of soap and water.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents. [12]* Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This information is based on related compounds. Always consult a specific, verified SDS for Thiolane-2,5-dicarboxylic acid when it becomes available and follow good laboratory practices.

References

-

On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Physical Chemistry Chemical Physics. Available at: [Link]

- Production of thiophene-2,5-dicarboxylic acid diesters and tetrahydrothiophene-2,5-dicarboxylic acid diesters. Google Patents. EP0387725A2.

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. (2023-05-04). Available at: [Link]

-

The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. ResearchGate. Available at: [Link]

-

Catalytic hydrogenation of Thiophene derivatives | Detailed discussions | Important for NET and GATE. YouTube. (2020-08-20). Available at: [Link]

-

Thiolane-2,5-dicarboxylic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2,5-Thiophenedicarboxylic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]

- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolyl thiophenes. Google Patents. US5093504A.

-

Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Global Thesis. (2016-10-17). Available at: [Link]

-

Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions. (2014). Available at: [Link]

-

Electronic Supplementary Information (ESI) for Catalytic Aerial Oxidation of 5-Hydroxymethyl-furfural to Furan-2,5-dicarboxylic Acid. Royal Society of Chemistry. Available at: [Link]

-

Structure of 2,5-thiophene dicarboxylic acid (TDCA). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Remarkable Functionalities in Hydrogen Production and Dye Adsorption of 1D Coordination Polymers with 3,3′-(Thiophene-2,5-diyl)dibenzoic Acid. ACS Omega. (2025-05-09). Available at: [Link]

-

Tetrahydrothiophene-2,5-dicarboxylic acid. SIKÉMIA. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

- Thiophene-2,5-dicarboxylic acid synthesis method. Google Patents. CN1876645A.

-

1H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

-

Synthesis of 2,5-thiophenedicarboxylic acid. PrepChem.com. Available at: [Link]

-

13C NMR spectra of compounds 2-5. ResearchGate. Available at: [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. globethesis.com [globethesis.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Tetrahydrothiophene-2,5-dicarboxylic acid - SIKÉMIA [sikemia.com]

- 6. Thiolane-2,5-dicarboxylic acid | C6H8O4S | CID 316268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydrothiophene-2,5-dicarboxylic acid ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. EP0387725A2 - Production of thiophene-2,5-dicarboxylic acid diesters and tetrahydrothiophene-2,5-dicarboxylic acid diesters - Google Patents [patents.google.com]

- 9. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes - Google Patents [patents.google.com]

- 10. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Tetrahydrothiophene-2,5-dicarboxylic Acid: Structure, Synthesis, and Applications

Abstract

Tetrahydrothiophene-2,5-dicarboxylic acid, a saturated heterocyclic compound, stands as a versatile building block in supramolecular chemistry and materials science. Unlike its aromatic counterpart, thiophene-2,5-dicarboxylic acid, the saturated thiolane ring of this molecule imparts distinct conformational flexibility and stereochemical complexity, making it a unique dicarboxylate linker. This guide provides a comprehensive technical overview of its chemical structure, stereoisomerism, and a detailed, field-proven synthesis protocol. We delve into the causality behind the experimental choices, offering insights into its characterization via spectroscopic methods. Furthermore, we explore its primary application as a linker in the design of Metal-Organic Frameworks (MOFs) and discuss its potential, from a medicinal chemistry perspective, as a saturated scaffold for drug development.

Core Molecular Structure and Physicochemical Properties

Tetrahydrothiophene-2,5-dicarboxylic acid (CAS: 17773-22-7) is built upon a five-membered, saturated sulfur-containing heterocycle known as a thiolane ring. Carboxylic acid functional groups are attached at the C2 and C5 positions. This structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-tetrahydrothiophene-2,5-dicarboxylic acid and trans-tetrahydrothiophene-2,5-dicarboxylic acid.

The spatial arrangement of the carboxyl groups relative to the plane of the thiolane ring is the defining feature of these isomers and dictates their symmetry and packing in the solid state. The trans isomer, for instance, is explicitly noted in the PubChem database as rac-(2R,5R)-thiolane-2,5-dicarboxylic acid. The choice of isomer is critical in applications like MOF synthesis, where the linker's geometry directs the final topology of the framework.

While extensive experimental data for the diacid is not broadly published, key properties can be summarized.

Table 1: Physicochemical Properties of Tetrahydrothiophene-2,5-dicarboxylic Acid

| Property | Value | Source |

| CAS Number | 17773-22-7 | |

| Molecular Formula | C₆H₈O₄S | |

| Molecular Weight | 176.19 g/mol | |

| Canonical SMILES | C1C(C(S1)C(=O)O)CC1C(=O)O | |

| InChI Key | VZKPHLAASBCFGX-UHFFFAOYSA-N | |

| Appearance | White to off-white solid (Expected) | - |

| Solubility | Soluble in polar organic solvents | (Inferred) |

Synthesis Protocol: A Validated Two-Step Approach

The most reliable and frequently cited route to tetrahydrothiophene-2,5-dicarboxylic acid proceeds through the synthesis of its corresponding dialkyl ester, followed by hydrolysis.[1] This method provides high yields and a robust pathway to the desired product.

Step 1: Synthesis of Diethyl Tetrahydrothiophene-2,5-dicarboxylate

This step involves a nucleophilic substitution reaction where an inorganic sulfide displaces two halogen atoms to form the thiolane ring. The use of a two-phase solvent system is a modern improvement that enhances yield and simplifies workup compared to older single-solvent methods.[2]

Expertise & Causality:

-

Reactants: Diethyl α,α'-dibromoadipate is the electrophilic backbone. Sodium sulfide (Na₂S) serves as the sulfur nucleophile.

-

Solvent System: A two-phase system of a water-immiscible organic solvent (e.g., chlorobenzene) and water is employed. This is advantageous because it separates the inorganic sulfide salt (in water) from the organic ester, minimizing side reactions like base-catalyzed hydrolysis of the ester groups, which was a significant issue in earlier ethanol-based protocols.[2]

-

Phase-Transfer Catalyst: A catalyst like benzalkonium chloride is crucial. It shuttles the sulfide anions from the aqueous phase to the organic phase to react with the dibromoester, dramatically accelerating the reaction.

Caption: Synthesis workflow for Tetrahydrothiophene-2,5-dicarboxylic acid.

Detailed Protocol (Step 1):

-

In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge diethyl α,α'-dibromoadipate, chlorobenzene, and a catalytic amount of a phase-transfer catalyst (e.g., benzalkonium chloride).

-

Prepare a separate aqueous solution of sodium sulfide.

-

While stirring, add the sodium sulfide solution dropwise to the flask, maintaining the reaction temperature between 40-50 °C.

-

After the addition is complete, continue stirring at this temperature for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Cool the mixture, transfer to a separatory funnel, and remove the aqueous layer.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

The crude diethyl tetrahydrothiophene-2,5-dicarboxylate can be purified by distillation under reduced pressure.[1]

Step 2: Hydrolysis to Tetrahydrothiophene-2,5-dicarboxylic Acid

The purified diester is hydrolyzed to the target diacid. Both acidic and basic conditions can be effective, though basic hydrolysis followed by acidification is common for malonate esters and their analogs.[3]

Expertise & Causality:

-

Method: Saponification (base-catalyzed hydrolysis) is typically efficient. An aqueous solution of a strong base like sodium hydroxide (NaOH) is used.

-

Mechanism: The hydroxide ions attack the electrophilic carbonyl carbons of the ester groups. Heating under reflux ensures the reaction goes to completion.

-

Workup: After hydrolysis, the product exists as the disodium salt dissolved in the aqueous solution. A strong mineral acid (e.g., HCl) is added to protonate the carboxylate anions, causing the neutral diacid to precipitate out of solution due to its lower water solubility.

Detailed Protocol (Step 2):

-

Combine the diethyl tetrahydrothiophene-2,5-dicarboxylate from Step 1 with an aqueous solution of sodium hydroxide (e.g., 2-4 M).

-

Heat the mixture to reflux and maintain for several hours until the ester layer is no longer visible and a homogeneous solution is formed.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is ~1-2. A white precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual salts.

-

Dry the product under vacuum to yield tetrahydrothiophene-2,5-dicarboxylic acid. Recrystallization from a suitable solvent like water or an alcohol/water mixture can be performed for further purification.

Analytical Characterization (Predicted)

While a comprehensive public database of spectra for this specific compound is lacking, its structure allows for a confident prediction of its key spectroscopic features.

FTIR Spectroscopy

The infrared spectrum provides clear evidence of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

-

C-H Stretch (Aliphatic): Sharp peaks are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the CH₂ and CH groups in the saturated thiolane ring.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption peak should appear around 1720-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C-S Stretch: A weak to medium intensity peak is expected in the fingerprint region (800-600 cm⁻¹), but it can be difficult to assign definitively.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is highly dependent on the stereoisomer (cis or trans).

-

trans Isomer: The two protons at the C2 and C5 positions are chemically equivalent, as are the two sets of CH₂ protons at C3/C4. This higher symmetry would lead to a simpler spectrum. One would expect a multiplet for the H2/H5 protons and a more complex set of multiplets for the four H3/H4 protons.

-

cis Isomer: The molecule has a lower degree of symmetry. The protons at C2 and C5 would still be chemically equivalent. However, the protons on the C3 and C4 carbons would be more distinct, likely leading to a more complex pattern in that region compared to the trans isomer.

-

General Chemical Shifts:

-

-COOH: A very broad singlet far downfield, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

-

H2 / H5 (-CH-S): These protons are adjacent to both sulfur and a carbonyl group, so they would be the most downfield of the ring protons, likely in the 3.5-4.5 ppm range.

-

H3 / H4 (-CH₂-): These aliphatic protons would be further upfield, expected in the 1.8-2.5 ppm range.

-

Applications in Research and Development

Primary Application: Metal-Organic Frameworks (MOFs)

The primary documented application of tetrahydrothiophene-2,5-dicarboxylic acid is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5] MOFs are crystalline materials constructed by linking metal ions or clusters with organic ligands.

Authoritative Insights: The utility of this molecule in MOF chemistry stems from several key features:

-

Dicarboxylate Functionality: The two carboxylic acid groups can be deprotonated to form strong coordination bonds with metal centers, acting as a "bridge" to build the extended network.

-

Saturated Scaffold: Unlike rigid aromatic linkers (like its unsaturated analog, thiophene-2,5-dicarboxylic acid), the saturated thiolane ring is conformationally flexible.[6] This flexibility can lead to the formation of novel and dynamic framework structures that may respond to external stimuli (e.g., guest molecules, temperature).

-

Stereoisomeric Control: The use of pure cis or trans isomers can lead to different network topologies and pore environments, allowing for fine-tuning of the final material's properties for applications in gas storage, separation, or catalysis.

Potential in Drug Development

While direct application in pharmaceuticals has not been widely reported, the core structure is of significant interest from a medicinal chemistry perspective. Thiophene-containing molecules are scaffolds in numerous approved drugs.[7] Tetrahydrothiophene-2,5-dicarboxylic acid can be viewed as a saturated bioisostere of the aromatic version.

Expert Rationale:

-

Improved Physicochemical Properties: Moving from a flat, aromatic ring to a three-dimensional, saturated ring can drastically alter a molecule's properties. This "saturation" strategy is often used in drug design to increase solubility, improve metabolic stability (by removing sites of oxidative metabolism), and escape flatland to achieve better binding in complex protein pockets.

-

Scaffold for New Chemical Entities: The diacid can serve as a starting point for creating libraries of new compounds. The carboxylic acid groups are versatile handles for reactions like amidation, allowing for the attachment of various other chemical fragments to explore structure-activity relationships (SAR) for a given biological target.[8]

Conclusion

Tetrahydrothiophene-2,5-dicarboxylic acid is a valuable, albeit under-characterized, chemical building block. Its synthesis via the dialkyl ester intermediate is a robust and scalable method. The presence of cis and trans isomers adds a layer of structural diversity that is highly relevant for its primary application in the rational design of Metal-Organic Frameworks. While its direct role in drug development is still nascent, its structural features present a compelling case for its exploration as a novel scaffold to generate molecules with favorable three-dimensional geometry and improved pharmaceutical properties. Further research into the separation of its stereoisomers and the exploration of their distinct coordination chemistries will undoubtedly unlock new potential for this versatile compound.

References

- EP0387725A2 - Production of thiophene-2,5-dicarboxylic acid diesters and tetrahydrothiophene-2,5-dicarboxylic acid diesters.

- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . Thiophene Synthesis Review. [Link]

-

tetrahydro-cis-2,5-thiophenedicarboxylic acid, 1,1-dioxide - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives . Global Thesis. [Link]

-

Synthesis of 2,5-thiophenedicarboxylic acid . PrepChem.com. [Link]

-

The FTIR spectra of TDCA and 2,5‐thiophenedicarboxylates . ResearchGate. [Link]

-

Mastering Organic Synthesis with Thiophene-2,5-dicarboxylic Acid . Boronpharm. [Link]

- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes.

-

Thiophene-2,5-dicarboxylic acid | CAS#:4282-31-9 . Chemsrc. [Link]

-

Complete analysis of the 1H nmr spectrum of tetrahydrothiophene . ResearchGate. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide . AZoM.com. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt . National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812) . Human Metabolome Database. [Link]

-

1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Tetrahydrothiophene-2,5-dicarboxylic acid . SIKÉMIA. [Link]

-

tetrahydro-trans-2,5-thiophenedicarboxylic acid, diethyl ester, 1,1-dioxide . SpectraBase. [Link]

-

2,5-Thiophenedicarboxylic acid . PubChem. [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents . ResearchGate. [Link]

-

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate . National Center for Biotechnology Information. [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate . Beilstein Journal of Organic Chemistry. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method . IOSR Journal of Applied Chemistry. [Link]

-

Structure of 2,5-thiophene dicarboxylic acid (TDCA) . ResearchGate. [Link]

-

THIOPHENE-2,5-DICARBOXYLIC ACID | CAS 4282-31-9 . Matrix Fine Chemicals. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydrothiophene-2,5-dicarboxylic acid - SIKÉMIA [sikemia.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers of Thiolane-2,5-dicarboxylic Acid

Abstract

Thiolane-2,5-dicarboxylic acid, a saturated heterocyclic compound, presents a fascinating case study in stereoisomerism with direct relevance to medicinal chemistry and materials science. The conformational constraints of the five-membered thiolane ring give rise to distinct cis and trans diastereomers. The cis-isomer is an achiral meso compound, while the trans-isomer exists as a pair of enantiomers. This guide provides a comprehensive technical overview of the stereoisomers of thiolane-2,5-dicarboxylic acid, detailing their synthesis, separation, and characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical nuances of this important scaffold. This document moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis and separation of these stereoisomers, offering field-proven insights and detailed experimental protocols.

Introduction to the Stereochemistry of Thiolane-2,5-dicarboxylic Acid

The structure of thiolane-2,5-dicarboxylic acid features two stereogenic centers at the C2 and C5 positions. This gives rise to a total of three stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

-

cis-Thiolane-2,5-dicarboxylic acid ((2R,5S)-thiolane-2,5-dicarboxylic acid): This isomer possesses a plane of symmetry and is therefore achiral (a meso compound), despite having two stereocenters.

-

trans-Thiolane-2,5-dicarboxylic acid: This isomer lacks a plane of symmetry and exists as a pair of non-superimposable mirror images, the (2R,5R) and (2S,5S) enantiomers. A mixture of these two enantiomers in equal proportions is known as a racemate or racemic mixture.

The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to different physical and chemical properties, which can have significant implications for their biological activity and application in materials science.

Synthesis of Thiolane-2,5-dicarboxylic Acid

The synthesis of thiolane-2,5-dicarboxylic acid can be effectively achieved through the cyclization of a linear precursor, followed by hydrolysis. A robust method involves the reaction of a diethyl α,α'-dibromoadipate with a sulfide source to form the diethyl ester of thiolane-2,5-dicarboxylic acid, which is then hydrolyzed to the diacid. This synthesis typically yields a mixture of the cis and trans diastereomers.

Synthesis of Diethyl Thiolane-2,5-dicarboxylate (Mixture of Diastereomers)

This protocol is adapted from methodologies described for the synthesis of similar tetrahydrothiophene derivatives.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve diethyl α,α'-dibromoadipate (1.0 eq) in a suitable solvent such as ethanol or a biphasic system like chlorobenzene and water.

-

Sulfide Addition: Prepare a solution of sodium sulfide (Na₂S·9H₂O, 1.1 eq) in water. Add this solution dropwise to the stirred solution of the dibromoester at a controlled temperature, typically between 40-50°C. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in a biphasic system to improve the reaction rate.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. The reaction is typically stirred for several hours until completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If an alcohol was the solvent, remove it under reduced pressure. Wash the organic layer or the residue with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diethyl thiolane-2,5-dicarboxylate can be purified by vacuum distillation.

Hydrolysis to Thiolane-2,5-dicarboxylic Acid (Mixture of Diastereomers)

-

Hydrolysis: To the mixture of diethyl thiolane-2,5-dicarboxylate isomers, add an excess of an aqueous solution of a strong base, such as sodium hydroxide (2.5 eq).

-

Heating: Heat the mixture to reflux and stir until the hydrolysis is complete, as indicated by the disappearance of the ester spots on TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a concentrated mineral acid, such as hydrochloric acid, until the pH is approximately 1-2.

-

Isolation: The dicarboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield a mixture of cis- and trans-thiolane-2,5-dicarboxylic acid.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to a mixture of cis- and trans-thiolane-2,5-dicarboxylic acid.

Separation and Resolution of Stereoisomers

The separation of the stereoisomers of thiolane-2,5-dicarboxylic acid is a critical step to obtain the pure meso compound and the individual enantiomers of the trans-isomer. This is a multi-step process involving the separation of diastereomers followed by the resolution of the racemic mixture.

Separation of cis (meso) and trans (racemic) Diastereomers

The cis and trans diastereomers have different physical properties, which can be exploited for their separation. Fractional crystallization is a common technique for this purpose. The principle is based on the differential solubility of the diastereomers in a particular solvent system.

Experimental Protocol (Fractional Crystallization):

-

Solvent Selection: Dissolve the mixture of cis and trans acids in a suitable solvent or solvent mixture at an elevated temperature to achieve complete dissolution. A solvent system where the solubility of the two isomers differs significantly is ideal.

-

Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The cooling rate should be controlled to promote the formation of well-defined crystals.

-

Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble isomer.

-

Purification: The purity of the isolated crystals and the composition of the mother liquor should be assessed by techniques such as NMR spectroscopy or HPLC. The process may need to be repeated to achieve the desired purity.

Chiral Resolution of trans-Thiolane-2,5-dicarboxylic Acid

The resolution of the racemic trans-isomer involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. Chiral amines are commonly used for the resolution of racemic carboxylic acids[1]. (S)-(-)-phenylethylamine is a suitable and readily available resolving agent for this purpose[2].

Experimental Protocol (Diastereomeric Salt Formation and Separation):

-

Salt Formation: Dissolve the racemic trans-thiolane-2,5-dicarboxylic acid in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-phenylethylamine in the same solvent.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will begin to form. Allow the mixture to stand, or cool it slowly, to induce crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

-

Separation: Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers. The mother liquor will contain the more soluble diastereomeric salt.

-

Liberation of Enantiomers:

-

From the Crystals: Treat the isolated crystalline salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and form the hydrochloride salt of the chiral amine. The enantiomerically enriched dicarboxylic acid can then be extracted into an organic solvent.

-

From the Mother Liquor: Treat the mother liquor with a strong acid and extract the other enantiomerically enriched dicarboxylic acid.

-

-

Purification: The enantiomeric purity of the resolved acids should be determined, for example, by measuring their specific optical rotation or by chiral HPLC.

Diagram of the Separation and Resolution Workflow:

Caption: Workflow for the separation and resolution of thiolane-2,5-dicarboxylic acid stereoisomers.

Characterization of Stereoisomers

The unambiguous characterization of the cis and trans isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, primarily through the analysis of proton-proton coupling constants.

¹H NMR Spectroscopy

The key to distinguishing the cis and trans isomers lies in the vicinal coupling constant (³J) between the protons at the C2 and C5 positions and the adjacent methylene protons on the thiolane ring.

-

trans-Isomer: The protons at C2 and C5 are on opposite sides of the ring. In a likely conformation, one of these protons will be axial and the other equatorial relative to the average plane of the ring. This will lead to different coupling constants with the adjacent methylene protons.

-

cis-Isomer: The protons at C2 and C5 are on the same side of the ring. This will result in a different set of dihedral angles and, consequently, different coupling constants compared to the trans-isomer.

Generally, for five-membered rings, the vicinal coupling constant between trans protons is larger than that between cis protons[3][4].

Expected ¹H NMR Data:

| Isomer | Protons at C2/C5 | Expected Chemical Shift (ppm) | Expected Coupling Pattern | Expected ³J (Hz) |

| cis | Equivalent | ~3.5 - 4.0 | Multiplet | Smaller J-values |

| trans | Equivalent | ~3.5 - 4.0 | Multiplet | Larger J-values |

Note: Actual chemical shifts and coupling constants will depend on the solvent and spectrometer frequency. The values provided are estimates based on similar structures.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum can also help in the identification of the isomers.

-

cis-Isomer: Due to the plane of symmetry, the cis-isomer is expected to show fewer signals. The two carboxylic acid carbons will be equivalent, as will the C2 and C5 carbons, and the C3 and C4 carbons. This would result in a total of 3 signals in the ¹³C NMR spectrum (excluding the solvent).

-

trans-Isomer: In the chiral trans-isomer, the C2 and C5 carbons are equivalent, as are the C3 and C4 carbons, and the two carboxylic acid carbons are equivalent. Therefore, the racemic trans-isomer would also be expected to show 3 signals.

While the number of signals may not differentiate the two, the chemical shifts of the carbons will likely be different due to the different steric environments.

Chiroptical Methods

For the resolved trans-enantiomers, chiroptical methods are essential for characterization.

-

Polarimetry: The enantiomers will rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of each enantiomer.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light and can provide a unique fingerprint for each enantiomer.

Potential Applications in Research and Drug Development

While specific applications for the stereoisomers of thiolane-2,5-dicarboxylic acid are not yet widely reported, their structural features suggest potential uses in several areas:

-

Medicinal Chemistry: The thiolane ring is a privileged scaffold found in numerous biologically active compounds[4]. The stereochemically defined dicarboxylic acid functionalities can be used to create novel derivatives with specific spatial orientations for interaction with biological targets. The different stereoisomers can exhibit distinct pharmacological profiles, with one isomer potentially being more active or having a better safety profile than the others[5][6].

-

Materials Science: Dicarboxylic acids are common building blocks for the synthesis of polymers, such as polyesters and polyamides. The use of the rigid trans-isomer or the more flexible cis-isomer could be used to tune the physical properties of the resulting polymers. Additionally, these molecules can act as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs)[4][7][8][9].

Conclusion

The stereoisomers of thiolane-2,5-dicarboxylic acid represent a valuable set of building blocks for chemical synthesis. The ability to synthesize, separate, and characterize the cis (meso) isomer and the individual enantiomers of the trans-isomer opens up possibilities for the development of novel pharmaceuticals and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to work with these fascinating molecules. The key to unlocking their full potential lies in the careful control and understanding of their stereochemistry.

References

-

CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). Retrieved from [Link]

-

Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2023, December). ResearchGate. Retrieved from [Link]

-

Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. (1999, March 1). RSC Publishing. Retrieved from [Link]

- US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.

-

Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. (n.d.). RSC Publishing. Retrieved from [Link]

-

Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. (n.d.). ScholarBank@NUS. Retrieved from [Link]

-

Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. (n.d.). Beijing University of Technology Institutional Repository. Retrieved from [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2024, February). PubMed. Retrieved from [Link]

-

stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

-

How to experimentally find if my compound is in cis or trans? (2017, February 14). ResearchGate. Retrieved from [Link]

-

Effects of Different Isomers of Thiophenedicarboxylic Acids on the Synthesis and Properties of Thiophene-Based Sustainable Polyesters. (n.d.). ResearchGate. Retrieved from [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020, February 17). Chemistry LibreTexts. Retrieved from [Link]

-

Experiment 2 - Preparation of Cis and Trans Isomer. (n.d.). Scribd. Retrieved from [Link]

-

Thiolane-2,5-dicarboxylic acid | C6H8O4S | CID 316268. (n.d.). PubChem. Retrieved from [Link]

-

Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023, July 11). ACS Publications. Retrieved from [Link]

-

1,4-Cyclohexanedicarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. (2022, April 26). PMC - NIH. Retrieved from [Link]

-

Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... (n.d.). ResearchGate. Retrieved from [Link]

-

a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

Cas 18614-21-6,cis - (n.d.). LookChem. Retrieved from [Link]

-

2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273. (n.d.). PubChem. Retrieved from [Link]

-

2,5-Thiophenedicarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (n.d.). PubMed. Retrieved from [Link]

-

May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? (n.d.). MDPI. Retrieved from [Link]

-

1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106. (n.d.). PubChem. Retrieved from [Link]

-

The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. (2019, April 22). The Royal Society of Chemistry. Retrieved from [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PubMed. Retrieved from [Link]

-

THIOPHENE-2,5-DICARBOXYLIC ACID | CAS 4282-31-9. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. DSpace [scholarbank.nus.edu.sg]

- 9. Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Cis/Trans Isomerism in Thiolane-2,5-dicarboxylic Acid

Abstract

Thiolane-2,5-dicarboxylic acid, a saturated sulfur-containing heterocyclic compound, presents a compelling case study in stereoisomerism. The spatial orientation of its two carboxylic acid functional groups gives rise to distinct cis and trans isomers, each with unique conformational preferences, physicochemical properties, and potential applications. This technical guide provides a comprehensive exploration of the synthesis, separation, characterization, and thermodynamic stability of these isomers. By drawing upon established principles of cycloalkane stereochemistry and leveraging spectroscopic and computational analogies, this document offers field-proven insights for researchers, scientists, and drug development professionals engaged in the study and application of substituted thiolanes.

Introduction: The Significance of Stereochemistry in Thiolane Scaffolds

The thiolane (tetrahydrothiophene) ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its non-planar, flexible nature, combined with the presence of a sulfur heteroatom, imparts specific electronic and steric properties to molecules containing this moiety. The substitution pattern on the thiolane ring critically influences its three-dimensional structure and, consequently, its biological activity and material properties.

In the case of Thiolane-2,5-dicarboxylic acid, the relative orientation of the two carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the ring's approximate plane—defines its isomeric form. This seemingly subtle difference has profound implications for:

-

Molecular Symmetry and Polarity: Affecting solubility, crystal packing, and melting points.

-

Conformational Energetics: Dictating the preferred puckering of the five-membered ring.

-

Reactivity and Polymerization Potential: The spatial relationship of the carboxyl groups influences their ability to participate in intramolecular reactions or act as monomers in polymerization.

-

Biological Recognition: In drug development, the precise stereochemistry is often crucial for binding to target enzymes or receptors. Thiophene and thiolane derivatives have shown potential as inhibitors for enzymes like cyclooxygenase (COX), lipoxygenase (LOX), carbonic anhydrase, and acetylcholinesterase.[2][3][4][5]

This guide will systematically deconstruct the key technical aspects of managing and understanding the cis/trans isomerism of Thiolane-2,5-dicarboxylic acid.

Synthesis and Isomer Separation: A Strategic Approach

A robust synthetic strategy for obtaining the individual cis and trans isomers of Thiolane-2,5-dicarboxylic acid involves a two-stage process: the non-stereoselective synthesis of a mixture of isomers, followed by their physical separation.

Synthesis of a Cis/Trans Isomer Mixture via Catalytic Hydrogenation

The most direct route to a mixture of cis and trans-Thiolane-2,5-dicarboxylic acid is the catalytic hydrogenation of its unsaturated precursor, Thiophene-2,5-dicarboxylic acid. The aromatic thiophene ring is generally resistant to hydrogenation due to its aromatic stability and the potential for catalyst poisoning by the sulfur atom. However, under forcing conditions with appropriate catalysts, saturation can be achieved.[6]

Causality Behind Experimental Choices:

-

Choice of Catalyst: Palladium-sulfide catalysts have been shown to be effective for the hydrogenation of thiophene to thiolane (tetrahydrothiophene).[7][8] An alternative and highly effective catalyst is Raney Nickel, which is well-known for its ability to both hydrogenate double bonds and effect desulfurization, though under controlled conditions, it can be used for ring saturation.[1][9] The choice between these catalysts depends on balancing reactivity with the risk of undesired side reactions like ring-opening.

-

Reaction Conditions: High hydrogen pressure and elevated temperatures are typically necessary to overcome the activation energy for thiophene ring reduction.[10] The solvent choice is critical; inert solvents like ethanol or acetic acid are often employed.

Experimental Protocol: Synthesis of a Mixture of Cis and Trans-Thiolane-2,5-dicarboxylic Acid

-

Catalyst Preparation: In a high-pressure autoclave, add Thiophene-2,5-dicarboxylic acid (1 equivalent) and a suitable solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10% by weight) of a palladium-sulfide catalyst or Raney Nickel (as a slurry in an appropriate solvent to prevent its pyrophoric nature in air).[9]

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Reaction: Heat the mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of the cis and trans isomers of Thiolane-2,5-dicarboxylic acid.

Caption: Workflow for the synthesis and separation of Thiolane-2,5-dicarboxylic acid isomers.

Separation of Cis and Trans Isomers

The separation of the synthesized mixture into its constituent cis and trans isomers is a critical step. For cyclic dicarboxylic acids, fractional crystallization is a time-tested and effective method, exploiting the differences in solubility that arise from their distinct molecular symmetries and crystal packing efficiencies.[11]

-

Principle of Separation: The trans isomer, often possessing a higher degree of symmetry, tends to pack more efficiently into a crystal lattice. This generally results in a higher melting point and lower solubility in a given solvent compared to the less symmetrical cis isomer.

Experimental Protocol: Separation by Fractional Crystallization

-

Dissolution: Dissolve the crude mixture of cis and trans-Thiolane-2,5-dicarboxylic acid in a minimum amount of a suitable boiling solvent (e.g., deionized water or an ethanol/water mixture).

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The less soluble isomer (predicted to be the trans isomer) will crystallize out first.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Purification: The purity of the isolated isomer can be enhanced by repeated recrystallization. The cis isomer can be recovered from the mother liquor by concentrating the solution and allowing further crystallization.

-

Validation: The purity of each separated isomer should be confirmed by melting point analysis and spectroscopic methods.

Spectroscopic and Structural Characterization

Differentiating between the cis and trans isomers of Thiolane-2,5-dicarboxylic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and potentially X-ray crystallography for unambiguous structural determination.

NMR Spectroscopy: A Predictive Analysis

¹H NMR Spectroscopy:

-

Chemical Shifts: The protons at C2 and C5 (the carbons bearing the carboxylic acid groups) are expected to show different chemical shifts depending on the isomer. In the cis isomer, these protons are chemically equivalent due to the molecule's C_s symmetry (assuming rapid conformational averaging). This would result in a single signal for both H2 and H5. In the trans isomer, these protons are also chemically equivalent (due to a C_2 axis of symmetry) and would also show a single signal, but likely at a different chemical shift from the cis isomer. The key differentiation will come from the coupling patterns and the shifts of the C3 and C4 methylene protons.

-

Coupling Constants (J-values): The vicinal coupling constants between the protons on C2/C5 and the adjacent methylene protons on C3/C4 will be highly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The different conformational preferences of the cis and trans isomers will lead to different time-averaged dihedral angles, and thus, distinct and characteristic coupling patterns for each isomer.

¹³C NMR Spectroscopy:

-

Symmetry: Similar to ¹H NMR, the symmetry of the isomers will be reflected in the ¹³C NMR spectrum. Both cis and trans isomers are expected to show four distinct carbon signals: one for C2/C5, one for C3/C4, and one for the carboxyl carbon.

-

Chemical Shifts: The chemical shifts of the ring carbons, particularly C2/C5, will be sensitive to the steric environment created by the cis or trans arrangement of the carboxyl groups. Steric compression (gamma-gauche effect) can cause an upfield shift (lower ppm value). It is plausible that the C3/C4 carbons in the cis isomer might experience more steric hindrance, leading to a slight upfield shift compared to the trans isomer.

| Parameter | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Rationale for Difference |

| Symmetry | C_s (meso compound) | C_2 (chiral, exists as enantiomers) | The relative orientation of the substituents dictates the molecular symmetry. |

| ¹H NMR (H2/H5) | Single signal | Single signal | Both isomers possess symmetry that renders these protons chemically equivalent. |

| ¹H NMR (H3/H4) | More complex multiplet | Potentially simpler multiplet | The protons on C3 and C4 in the cis isomer are diastereotopic, leading to more complex splitting patterns. |

| ¹³C NMR Signals | 4 signals (C2/C5, C3/C4, COOH) | 4 signals (C2/C5, C3/C4, COOH) | Both isomers have planes or axes of symmetry that result in the equivalence of certain carbon atoms. |

| ¹³C Chemical Shifts | Potential for upfield shifts due to steric compression. | Less steric compression expected. | The gamma-gauche effect can shield carbons, causing them to resonate at a higher field (lower ppm). |

X-ray Crystallography

For an unequivocal determination of the stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the definitive cis or trans relationship between the two carboxylic acid groups. Furthermore, it would reveal the solid-state conformation of the thiolane ring and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, that govern the crystal packing.

Conformational and Thermodynamic Stability

The thermodynamic stability of the cis and trans isomers is governed by the steric and electronic interactions within the molecule. The thiolane ring, like cyclopentane, is non-planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations interconvert rapidly through a process called pseudorotation.

Caption: Conformational dynamics and predicted stability of Thiolane-2,5-dicarboxylic acid isomers.

Analysis of Stability:

In a 2,5-disubstituted thiolane (analogous to a 1,3-disubstituted cyclopentane), the substituents can be in pseudo-axial or pseudo-equatorial positions.

-

Cis Isomer: The cis isomer can adopt a conformation where both large carboxylic acid groups occupy pseudo-equatorial positions. This arrangement minimizes unfavorable steric interactions (1,3-diaxial-like interactions), leading to greater thermodynamic stability.

-

Trans Isomer: For the trans isomer to accommodate the substituents on opposite sides of the ring, one carboxylic acid group must occupy a pseudo-equatorial position while the other is forced into a more sterically hindered pseudo-axial position. This leads to greater steric strain and renders the trans isomer thermodynamically less stable than the cis isomer.

This counterintuitive result, where the cis isomer is more stable than the trans, is a well-established principle in 1,3-disubstituted five- and six-membered rings.[7]

Computational Analysis:

Modern computational chemistry provides powerful tools to corroborate these qualitative predictions.

-

Conformational Searching: Algorithms can be used to identify all low-energy envelope and twist conformations for both the cis and trans isomers.

-

Energy Calculations: Quantum mechanical methods (e.g., Density Functional Theory) can be employed to calculate the relative energies of these conformers, confirming that the global minimum for the cis isomer is lower in energy than that of the trans isomer.

-

Ring Puckering Analysis: The Cremer-Pople puckering coordinates can be calculated to provide a quantitative description of the thiolane ring's conformation in each isomer.[12][13]

Applications in Drug Development and Materials Science

The distinct three-dimensional structures of cis- and trans-Thiolane-2,5-dicarboxylic acid make them valuable building blocks for various applications.

-

Drug Development: As rigid scaffolds, these isomers can be used to orient pharmacophoric groups in precise spatial arrangements. The choice between a cis or trans isomer can significantly impact the binding affinity and selectivity of a drug candidate for its biological target. The carboxylic acid handles allow for straightforward derivatization to amides, esters, and other functional groups to explore structure-activity relationships.

-

Polymer Chemistry: As difunctional monomers, these isomers can be used in polycondensation reactions to form polyesters or polyamides.

-

The cis isomer, with its "U-shaped" geometry, could be used to create polymers with unique folding properties or as a monomer that introduces a kink in the polymer chain.

-

The trans isomer, being more linear, would be expected to produce more rigid, rod-like polymers, potentially suitable for high-strength fibers or materials with liquid crystalline properties. The stereochemistry of the monomer directly influences the resulting polymer's morphology, crystallinity, and mechanical properties.[14]

-

Conclusion

The cis/trans isomerism of Thiolane-2,5-dicarboxylic acid is a fundamental aspect of its chemistry that dictates its structure, properties, and potential utility. While direct experimental data on this specific molecule is limited, a comprehensive understanding can be achieved by applying established principles of stereochemistry and leveraging analytical and computational techniques. A strategic approach involving non-stereoselective synthesis followed by efficient separation provides access to the individual isomers. Their distinct spectroscopic signatures, predictable from analogous systems, allow for unambiguous characterization. The greater thermodynamic stability of the cis isomer is a key feature arising from the conformational preferences of the five-membered ring. For researchers in drug discovery and polymer science, the ability to control and characterize the stereochemistry of this thiolane scaffold is paramount to harnessing its full potential in the creation of novel, functional molecules and materials.

References

- BenchChem. (2025). An In-Depth Technical Guide to the Cis and Trans Isomers of Cyclooctane-1,5-dicarboxylic Acid.

- Google Patents. (n.d.). Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine.

- Wikipedia. (2023). Raney nickel.

- Chemistry LibreTexts. (2022). 4.

- Mashkina, A. V., & Salakhtueva, L. G. (2001). CATALYTIC HYDROGENATION OF THIOPHENE TO THIOLANE IN THE GAS PHASE. Chemistry of Heterocyclic Compounds, 37(5), 546-550.

- ResearchGate. (2025). Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase.

- Sega, M., Autieri, E., & Pederiva, F. (2011). Pickett angles and Cremer–Pople coordinates as collective variables for the enhanced sampling of six-membered ring conformations. Molecular Physics, 109(1), 141–148.

- American Chemical Society. (2022).

- Vineeth Precious Catalysts Pvt. Ltd. (n.d.).

- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.

- PubMed. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO.

- ACS Publications. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.

- Cremer, D., & Pople, J. A. (1975). A General Definition of Ring Puckering Coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

- ResearchGate. (2008).

- ChemRxiv. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.

- ResearchGate. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.

- MDPI. (2021).

- University of California, Los Angeles. (n.d.).

- ResearchGate. (2025). Catalytic hydrogenation of thiophene to thiolane in gas phase.

- The University of Liverpool Repository. (n.d.).

- PubMed. (2025).

- ACS Publications. (2017). Exploring the Dynamics of the Photoinduced Ring-Opening of Heterocyclic Molecules.

- PubMed. (2018). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects.

- Taylor & Francis Online. (2025).

- MDPI. (2021).

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. CATALYTIC HYDROGENATION OF THIOPHENE TO THIOLANE IN THE GAS PHASE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Navigating the Chiral Landscape of Thiolane-2,5-dicarboxylic Acid: A Technical Guide for Drug Development

Introduction: The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the ability to synthesize and analyze specific stereoisomers of a lead compound is paramount. This technical guide delves into the intricate world of chirality as it pertains to "Thiolane-2,5-dicarboxylic acid" and its derivatives. This scaffold, a saturated five-membered sulfur-containing heterocycle with two carboxylic acid functionalities, presents a rich stereochemical landscape with significant potential for the development of novel therapeutics. Researchers, scientists, and drug development professionals will find herein a comprehensive overview of the synthesis, separation, and characterization of the various stereoisomers of this promising molecular framework.

Thiolane-2,5-dicarboxylic acid, also known as tetrahydrothiophene-2,5-dicarboxylic acid, possesses two stereogenic centers at the C2 and C5 positions.[1] This gives rise to three possible stereoisomers: a pair of enantiomers with a trans relationship between the two carboxyl groups, and a meso compound with a cis relationship. The trans isomers are chiral and exist as (2R,5R) and (2S,5S) enantiomers, while the cis isomer, (2R,5S), is achiral due to a plane of symmetry.

Caption: Stereoisomers of Thiolane-2,5-dicarboxylic acid.

The distinct spatial arrangement of the carboxyl groups in these isomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, each stereoisomer may exhibit unique pharmacological and toxicological profiles. A comprehensive review of thiolane-based compounds has highlighted their diverse and significant biological activities, including anti-viral, anti-cancer, and anti-microbial properties, underscoring the therapeutic potential of this heterocyclic core.[2][3]

I. Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of thiolane-2,5-dicarboxylic acid is a key challenge. While the direct stereoselective synthesis of this specific molecule is not extensively detailed in readily available literature, several established methodologies for the synthesis of substituted thiolanes and related heterocyclic systems can be adapted.

Diastereoselective Synthesis from Achiral Precursors

One potential approach involves the diastereoselective synthesis from achiral starting materials to selectively form either the cis (meso) or trans (racemic) diastereomer. Such strategies often rely on substrate control or reagent control to influence the stereochemical outcome of key bond-forming reactions. For instance, conjugate addition reactions to suitable precursors, followed by cyclization, can be influenced by steric and electronic factors to favor one diastereomer over the other.[4][5][6]

Asymmetric Synthesis from Chiral Pool Precursors

The use of enantiomerically pure starting materials from the "chiral pool" offers a powerful strategy for the synthesis of specific enantiomers. For example, chiral amino acids or carbohydrates can be transformed through a series of stereospecific reactions to construct the desired thiolane ring system with defined stereochemistry at the C2 and C5 positions. This approach leverages the inherent chirality of the starting material to build the target molecule with high enantiopurity.

Enzymatic Desymmetrization of Meso Derivatives

Enzymatic catalysis provides a highly selective method for the synthesis of chiral compounds. The desymmetrization of the meso-cis-thiolane-2,5-dicarboxylic acid or its diester derivative using specific enzymes, such as lipases or esterases, can provide access to enantiomerically enriched cis-dicarboxylic acid monoesters.[7][8] These enzymes can selectively hydrolyze one of the two prochiral ester groups in the meso substrate, leading to a chiral product with high enantiomeric excess.

II. Chiral Separation and Resolution

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. The use of a chiral stationary phase (CSP) allows for the differential interaction with the two enantiomers, leading to their separation. For dicarboxylic acids, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or protein-based columns are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is crucial for achieving optimal separation.

Diastereomeric Salt Formation and Crystallization

A classical method for resolving a racemic mixture of a carboxylic acid involves the formation of diastereomeric salts with a chiral base. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid.

III. Stereochemical Characterization

The unambiguous determination of the absolute and relative stereochemistry of the synthesized or separated isomers is crucial. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis or trans) of the dicarboxylic acid. The coupling constants between the protons at C2 and C5 can provide valuable information about their dihedral angle and thus their spatial relationship. For the absolute configuration determination of enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric differences in the NMR spectra.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By obtaining a suitable crystal of a single stereoisomer, it is possible to unambiguously assign the configuration of each stereocenter.

IV. Pharmacological Evaluation of Individual Stereoisomers

The primary driver for the synthesis and separation of the stereoisomers of thiolane-2,5-dicarboxylic acid derivatives is the potential for stereospecific biological activity. While specific studies on the individual stereoisomers of the parent compound are not widely reported, research on derivatives of related thiophene-2-carboxylic acids has demonstrated their potential as inhibitors of targets such as HCV NS5B polymerase.[9][10]